BenchChemオンラインストアへようこそ!

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

Anticonvulsant Epilepsy Teratogenicity

(E/Z)-2-Propyl-2-pentenoic acid ethyl ester (CAS 90124-74-6) is the ethyl ester of (E)-2-ene valproic acid (2-ene-VPA), the major active metabolite of the antiepileptic drug valproic acid (VPA). It is a colorless oil soluble in chloroform and is primarily employed as a research chemical in preclinical investigations of VPA's pharmacological mechanisms.

Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25
CAS No. 90124-74-6
Cat. No. B1140730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester
CAS90124-74-6
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25
Structural Identifiers
SMILESCCCC(=CCC)C(=O)OCC
InChIInChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester (CAS 90124-74-6): Valproic Acid Derivative Procurement Guide for Anticonvulsant Research


(E/Z)-2-Propyl-2-pentenoic acid ethyl ester (CAS 90124-74-6) is the ethyl ester of (E)-2-ene valproic acid (2-ene-VPA), the major active metabolite of the antiepileptic drug valproic acid (VPA). It is a colorless oil soluble in chloroform and is primarily employed as a research chemical in preclinical investigations of VPA's pharmacological mechanisms . The compound is available from commercial suppliers (e.g., Toronto Research Chemicals, Santa Cruz Biotechnology) with purity typically ≥95% and is intended strictly for non-human research applications .

Why Generic Valproic Acid Analogs Cannot Substitute for (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester in Specialized Research


Direct substitution of (E/Z)-2-propyl-2-pentenoic acid ethyl ester with valproic acid (VPA) or its saturated ester (ethyl valproate, CAS 17022-31-0) is not scientifically justifiable. The target compound incorporates the Δ2 unsaturation characteristic of the active metabolite (E)-2-ene-VPA, a structural feature critically linked to a superior safety profile—specifically, the elimination of teratogenicity and significant reduction in hepatotoxicity compared to the parent VPA [1][2]. Furthermore, as an ester, it is designed to function as a prodrug, offering improved bioavailability and altered pharmacokinetic properties relative to the free acid [3]. These compound-specific attributes mandate the use of the precise ethyl ester derivative for studies aiming to dissect metabolite-specific pharmacology or to develop safer VPA analogs, as generic VPA or saturated esters fail to replicate this unique combination of pharmacological efficacy and reduced toxicity.

Quantitative Differentiation of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester: Key Comparative Evidence for Procurement Decisions


Comparative Anticonvulsant Efficacy and Safety Profile vs. Valproic Acid and Valpromide

The trans-isomer of 2-en-valproic acid (2-en-VPA), the direct metabolic precursor to the target ethyl ester, demonstrates potent anticonvulsant activity comparable to valproic acid (VPA) but with a markedly improved safety profile. In mice, (E)-2-ene-VPA achieves 60–100% of the efficacy of VPA in three standard seizure models (maximal electroshock, pentylenetetrazol, and threshold for maximal electroconvulsions) [1]. Critically, (E)-2-ene-VPA is devoid of the teratogenic effects observed with VPA, as demonstrated in rat behavioral teratology studies [2]. Furthermore, it exhibits reduced hepatotoxicity, attributed to a lower hepatic concentration following oral administration compared to VPA [3].

Anticonvulsant Epilepsy Teratogenicity

Quantitative HDAC Inhibitory Activity of the Parent Acid

While the ester itself is a prodrug, its active parent acid, (E,Z)-2-propyl-2-pentenoic acid, is a validated histone deacetylase (HDAC) inhibitor. It exhibits an IC50 of 2.8 mM for HDAC inhibition . This activity provides a biochemical rationale for its use in epigenetic research, particularly in cancer and neurological disorders. The esterification is a common strategy to improve cellular permeability for in vitro assays, allowing the active acid to be generated intracellularly.

HDAC Inhibitor Epigenetics Cancer

Patent-Claimed Superior Bioavailability and Reduced Toxicity of Ester Derivatives

US Patent 5,162,573 explicitly claims that esters of both valproic acid and (E)-2-valproenoic acid (the acid corresponding to the target ester) possess 'improved bioavailability and a markedly reduced toxicity' compared to the parent acids [1]. The patent specification states that trans-2-ene-valproic acid is 'totally devoid of teratogenic effects' and 'much better tolerated at hepatic level' due to a 'remarkably reduced hepatic concentration' after oral administration [1]. This provides a strong, albeit qualitative, intellectual property-based justification for selecting the ester over the free acid in in vivo studies.

Prodrug Pharmacokinetics Drug Delivery

Stereoselective Synthesis for Isomeric Purity and Consistent Research Results

European Patent EP 0 293 753 describes a process for preparing the E-isomer of the ethyl ester with high preference. The method uses ethyl 2-bromo-2-propylpentanoate and eliminates bromine with a cyclic tertiary amine in acetonitrile, leading to preferential formation of the E-isomer [1]. This stereoselective synthesis is critical because the E-isomer is the major active metabolite of VPA, and its pharmacological profile is distinct from the Z-isomer. Procurement from sources that can document or specify isomeric purity ensures experimental reproducibility.

Synthesis Stereochemistry Quality Control

Optimal Research and Industrial Applications for (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester Based on Quantitative Evidence


Anticonvulsant Drug Development with Improved Safety Margins

In preclinical anticonvulsant screening programs, this compound serves as a key tool to validate the '2-ene-VPA' hypothesis: that the unsaturated metabolite retains therapeutic efficacy while mitigating VPA's teratogenicity and hepatotoxicity [1][2]. Its use is critical for establishing a baseline safety-efficacy profile against which novel VPA analogs can be benchmarked. Procurement is essential for studies aiming to translate this improved therapeutic index into candidate selection.

Epigenetic Mechanism of Action Studies

As a prodrug of a known HDAC inhibitor (IC50 = 2.8 mM) , this ester is a valuable chemical probe for investigating the epigenetic contributions of VPA and its metabolites. Its use in cell-based assays allows researchers to dissect the role of HDAC inhibition in VPA's anticonvulsant, neuroprotective, or anticancer effects, with the benefit of potentially lower intrinsic cytotoxicity compared to the parent acid.

Analytical Method Development and Metabolite Identification

Given its role as the major active metabolite of VPA, (E/Z)-2-propyl-2-pentenoic acid ethyl ester is indispensable as a reference standard for the development and validation of analytical methods (e.g., LC-MS/MS) designed to quantify 2-ene-VPA in biological matrices. This is crucial for pharmacokinetic studies of VPA and for clinical monitoring of VPA therapy to understand the contribution of active metabolites to therapeutic outcomes.

Prodrug Design and Formulation Research

The esterification strategy employed here is a classic prodrug approach to enhance bioavailability [3]. Researchers focused on drug delivery can use this compound as a model substrate to study esterase-mediated activation, to compare the pharmacokinetic profiles of different ester prodrugs, or to investigate formulation strategies that further optimize the absorption and distribution of this active metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.